(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol
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Overview
Description
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol is an organic compound that features a butanediol backbone with a methoxybenzyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol typically involves the protection of hydroxy groups using the p-methoxybenzyl (PMB) group. One common method is the reaction of 4-methoxybenzyl chloride with butanediol in the presence of a base such as sodium hydride . This reaction is often facilitated by ultrasound to increase efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the butanediol backbone or the methoxybenzyloxy group.
Substitution: The methoxybenzyloxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as dichlorodicyanobenzoquinone (DDQ) are used for mild oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
- p-Methoxybenzaldehyde or p-methoxybenzoic acid.
Reduction: Corresponding alcohols or ethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group for phenolic compounds in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol involves its interaction with molecular targets through its methoxybenzyloxy group. This group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules . The pathways involved include electron transfer and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Used as a precursor in the synthesis of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol.
4-Methoxybenzoyl chloride: Another compound with similar structural features but different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a butanediol backbone and a methoxybenzyloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJTKHDXQBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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